molecular formula C10H10BrNO2 B1267224 2-Bromo-4,5-dimethoxyphenylacetonitrile CAS No. 51655-39-1

2-Bromo-4,5-dimethoxyphenylacetonitrile

Cat. No.: B1267224
CAS No.: 51655-39-1
M. Wt: 256.1 g/mol
InChI Key: OYPMCZMEPRFUFJ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxyphenylacetonitrile is an organic compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.096. It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxyphenylacetonitrile typically involves the bromination of 4,5-dimethoxyphenylacetonitrile. One common method includes the use of bromine in a non-polar solvent, where the bromine is released by an oxidation-reduction reaction involving sulfuric acid. The reaction proceeds through electrophilic bromination of the aromatic ring, followed by free radical bromination of the benzyl methyl group .

Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and cost-effectiveness. The one-pot method is often employed, which simplifies the process and reduces production costs. This method involves the use of cheap and readily available raw materials, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dimethoxyphenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce corresponding alcohols or ketones .

Scientific Research Applications

2-Bromo-4,5-dimethoxyphenylacetonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Comparison with Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A phenylethylamine derivative with psychedelic effects.

    2-Bromo-5-methoxybenzaldehyde: Another brominated methoxy compound with different functional groups.

    2,5-Dimethoxy-4-bromophenethylamine: Known for its psychoactive properties.

Uniqueness: 2-Bromo-4,5-dimethoxyphenylacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields of research and industry, making it a valuable compound for further study .

Properties

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPMCZMEPRFUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199591
Record name 2-Bromo-4,5-dimethoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51655-39-1
Record name 2-Bromo-4,5-dimethoxyphenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051655391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4,5-dimethoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-dimethoxyphenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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